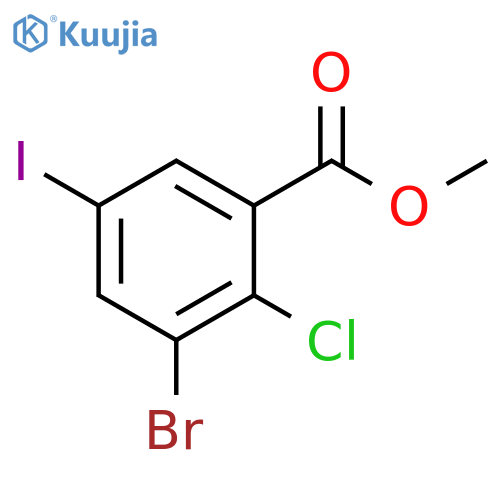

Cas no 1566999-42-5 (Benzoic acid, 3-bromo-2-chloro-5-iodo-, methyl ester)

Benzoic acid, 3-bromo-2-chloro-5-iodo-, methyl ester 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 3-bromo-2-chloro-5-iodo-, methyl ester

-

- インチ: 1S/C8H5BrClIO2/c1-13-8(12)5-2-4(11)3-6(9)7(5)10/h2-3H,1H3

- InChIKey: QGNRCOUVCFNSTH-UHFFFAOYSA-N

- SMILES: C(OC)(=O)C1=CC(I)=CC(Br)=C1Cl

計算された属性

- 精确分子量: 373.82062g/mol

- 同位素质量: 373.82062g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 13

- 回転可能化学結合数: 2

- 複雑さ: 203

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

- XLogP3: 3.7

Benzoic acid, 3-bromo-2-chloro-5-iodo-, methyl ester Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR54712-1g |

Methyl 3-bromo-2-chloro-5-iodobenzoate |

1566999-42-5 | 95% | 1g |

£390.00 | 2025-02-20 | |

| abcr | AB598009-1g |

Methyl 3-bromo-2-chloro-5-iodobenzoate; . |

1566999-42-5 | 1g |

€734.20 | 2024-07-19 | ||

| abcr | AB598009-250mg |

Methyl 3-bromo-2-chloro-5-iodobenzoate; . |

1566999-42-5 | 250mg |

€271.40 | 2024-07-19 | ||

| Apollo Scientific | OR54712-5g |

Methyl 3-bromo-2-chloro-5-iodobenzoate |

1566999-42-5 | 95% | 5g |

£1170.00 | 2025-02-20 | |

| Apollo Scientific | OR54712-250mg |

Methyl 3-bromo-2-chloro-5-iodobenzoate |

1566999-42-5 | 95% | 250mg |

£130.00 | 2025-02-20 |

Benzoic acid, 3-bromo-2-chloro-5-iodo-, methyl ester 関連文献

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385

-

Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

Benzoic acid, 3-bromo-2-chloro-5-iodo-, methyl esterに関する追加情報

Benzoic Acid, 3-Bromo-2-Chloro-5-Iodo-, Methyl Ester (CAS No. 1566999-42-5)

The compound Benzoic Acid, 3-Bromo-2-Chloro-5-Iodo-, Methyl Ester (CAS No. 1566999-42-5) is a highly substituted aromatic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of halogenated benzoate esters, which are widely studied for their unique electronic properties and reactivity. The presence of multiple halogen substituents—bromine, chlorine, and iodine—on the benzene ring introduces a high degree of steric and electronic complexity, making it an interesting subject for both academic and industrial research.

Recent studies have highlighted the importance of halogenated aromatic compounds in drug discovery and material science. The methyl ester group attached to the benzoic acid moiety enhances the compound's solubility in organic solvents, making it easier to handle in laboratory settings. The combination of bromine at position 3, chlorine at position 2, and iodine at position 5 creates a highly symmetrical yet reactive structure. This symmetry is believed to play a crucial role in stabilizing certain transition states during chemical reactions.

The synthesis of Benzoic Acid, 3-Bromo-2-Chloro-5-Iodo-, Methyl Ester involves a multi-step process that typically begins with the bromination of a chlorinated benzoic acid derivative. The introduction of iodine at the para position is achieved through nucleophilic aromatic substitution or electrophilic substitution methods, depending on the specific conditions used. Recent advancements in catalytic systems have improved the yield and purity of this compound, making it more accessible for large-scale production.

One of the most promising applications of this compound lies in its use as an intermediate in the synthesis of biologically active molecules. For instance, researchers have explored its role in constructing heterocyclic frameworks that exhibit anti-cancer and anti-inflammatory activities. The presence of multiple halogen atoms allows for diverse substitution patterns, enabling chemists to design molecules with tailored pharmacokinetic properties.

In addition to its pharmaceutical applications, Benzoic Acid, 3-Bromo-2-Chloro-5-Iodo-, Methyl Ester has shown potential in the field of material science. Its ability to form stable coordination complexes with transition metals has led to its use in catalysis and sensor development. Recent studies have demonstrated its utility as a precursor for metalloporphyrins, which are used in artificial photosynthesis and energy storage devices.

The physical properties of this compound are also worth noting. It exists as a crystalline solid at room temperature with a melting point around 180°C. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for chromatographic separations. The UV-vis spectrum of this compound exhibits strong absorption bands due to the conjugation between the aromatic ring and the ester group, which can be exploited for sensing applications.

From an environmental perspective, understanding the degradation pathways of Benzoic Acid, 3-Bromo-2-Chloro-5-Iodo-, Methyl Ester is crucial for assessing its ecological impact. Recent research has focused on photodegradation mechanisms under UV light, revealing that the compound undergoes stepwise cleavage of carbon-halogen bonds to form less toxic byproducts. This information is valuable for designing eco-friendly synthetic routes and waste management strategies.

In conclusion, Benzoic Acid, 3-Bromo-2-Chloro-5-Iodo-, Methyl Ester (CAS No. 1566999-42-5) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in modern chemistry research. As new synthetic methods and application areas continue to emerge, this compound will undoubtedly remain a focal point for scientific innovation.

1566999-42-5 (Benzoic acid, 3-bromo-2-chloro-5-iodo-, methyl ester) Related Products

- 1361912-12-0(2-Chloro-6-(2,4-dichlorophenyl)pyridine-3-methanol)

- 1248791-32-3(1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-amine)

- 1806612-78-1(1-Bromo-1-(5-ethyl-2-hydroxyphenyl)propan-2-one)

- 2138262-12-9(2-(3-formyl-5-methyl-1H-pyrazol-1-yl)pentanoic acid)

- 2094228-10-9(N-(2-methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}phenyl)but-2-ynamide)

- 179033-21-7(2-(2,6-Dioxo-piperidin-3-yl)-4,5,6,7-tetrafluoro-isoindole-1,3-dione)

- 1226183-10-3(2-1-(2,4-dimethylphenyl)cyclopropylacetic acid)

- 59881-63-9(Acetamide, N-(4,6-dichloro-1,3,5-triazin-2-yl)-)

- 59840-70-9(Ethyl (2-oxo-2-phenylethyl)carbamate)

- 99857-91-7(2-(4-chlorophenyl)pentan-2-ol)